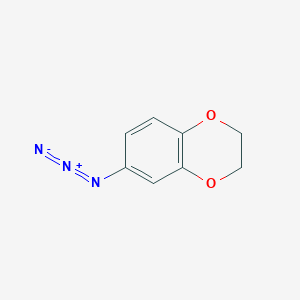
8-methylquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylquinoline-2-carbaldehyde is a chemical compound with the formula C11H9NO . It has a molecular weight of 171.20 .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a topic of interest in recent years . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a methyl group at the 8th position and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to undergo various chemical reactions . They can form salts with acids and undergo both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 81-83°C .科学的研究の応用
8-methylquinoline-2-carbaldehyde is used in a variety of scientific research applications due to its unique properties. It is used in the synthesis of a variety of pharmaceuticals and has been found to be effective in the treatment of certain diseases, such as diabetes, cancer, and Alzheimer’s disease. This compound is also used in the synthesis of a variety of polymers and has been found to be effective in the treatment of certain neurological disorders. In addition, this compound is used in the synthesis of a variety of dyes and pigments, as well as in the synthesis of a variety of perfumes and fragrances.
作用機序
Target of Action
8-Methylquinoline-2-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents . .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to interact with a wide range of metal ions, forming four- and six-covalent complexes
Result of Action
One derivative of quinoline showed potent antifungal and antibacterial results
Action Environment
The synthesis of quinoline derivatives has been reported to involve various reaction protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These protocols suggest that the synthesis and potentially the action of this compound could be influenced by various environmental factors.
実験室実験の利点と制限
The advantages of using 8-methylquinoline-2-carbaldehyde in laboratory experiments include its low toxicity, high solubility in organic solvents, and its ability to be used in a variety of scientific research applications. However, this compound has certain limitations, such as its instability in aqueous solutions and its susceptibility to hydrolysis.
将来の方向性
Given the wide range of applications for 8-methylquinoline-2-carbaldehyde, there are a variety of potential future directions for research. These include further research into the mechanism of action of this compound, the development of new applications for this compound, and the development of new synthesis methods for this compound. In addition, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further research is needed to identify new potential therapeutic uses for this compound.
合成法
8-methylquinoline-2-carbaldehyde can be synthesized from a variety of starting materials, including quinoline, p-toluenesulfonyl chloride, and methyl iodide. The first step in the synthesis is to react quinoline with p-toluenesulfonyl chloride in the presence of a base, such as sodium carbonate, to produce the quinoline sulfonyl chloride. The quinoline sulfonyl chloride is then reacted with methyl iodide to produce this compound.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of 8-methylquinoline-2-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylpyridine", "2-bromoacetophenone", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Chloroform", "Sodium sulfate", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Sodium sulfite", "Sulfuric acid", "Sodium hydroxide", "Potassium permanganate", "Acetone", "Sodium carbonate", "Methanol", "Formic acid", "Ammonium chloride", "Ammonium hydroxide", "Hydrogen peroxide", "Sodium bisulfite" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide", "2-methylpyridine is reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide.", "Step 2: Reduction of 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide", "2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide is reduced with sodium borohydride in acetic acid to form 2-methyl-1-(2-hydroxy-2-phenylethyl)pyridinium bromide.", "Step 3: Formation of 8-methylquinoline-2-carbaldehyde", "2-methyl-1-(2-hydroxy-2-phenylethyl)pyridinium bromide is treated with chloroform and sodium sulfate to form 8-methylquinoline-2-carbaldehyde.", "Step 4: Purification of 8-methylquinoline-2-carbaldehyde", "The crude product is purified by recrystallization from ethanol.", "Step 5: Optional steps for further purification", "The product can be further purified by treatment with hydrochloric acid, sodium nitrite, copper sulfate, sodium acetate, and sodium sulfite, followed by washing with water, sulfuric acid, sodium hydroxide, and water.", "Step 6: Final purification", "The purified product is treated with potassium permanganate in acetone, followed by treatment with sodium carbonate and methanol, and finally with formic acid, ammonium chloride, ammonium hydroxide, hydrogen peroxide, and sodium bisulfite to obtain the final product, 8-methylquinoline-2-carbaldehyde." ] } | |
CAS番号 |
38462-77-0 |
分子式 |
C11H9NO |
分子量 |
171.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



